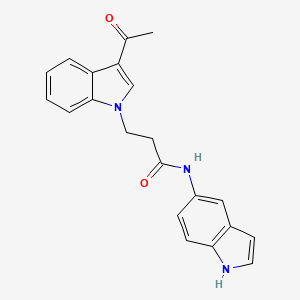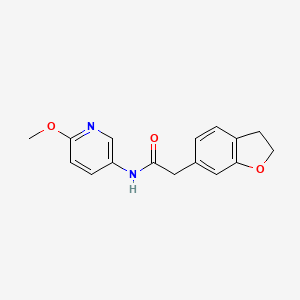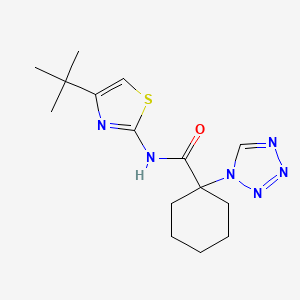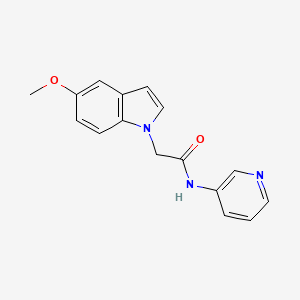
3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-5-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features two indole moieties connected by a propanamide linker, with an acetyl group attached to one of the indole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-5-yl)propanamide typically involves the following steps:
Formation of the Indole Moieties: The indole rings can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Acetylation: One of the indole rings is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amide Bond Formation: The final step involves the coupling of the acetylated indole with another indole moiety through a propanamide linker. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Indole-2,3-diones.
Reduction: 3-(3-hydroxy-1H-indol-1-yl)-N-(1H-indol-5-yl)propanamide.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-5-yl)propanamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The indole moieties may facilitate binding to biological macromolecules, while the acetyl and amide groups could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-N-(1H-indol-5-yl)propanamide: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.
3-(3-bromo-1H-indol-1-yl)-N-(1H-indol-5-yl)propanamide: Contains a bromine substituent instead of an acetyl group, potentially altering its reactivity and biological properties.
3-(3-methyl-1H-indol-1-yl)-N-(1H-indol-5-yl)propanamide: Features a methyl group instead of an acetyl group, which may influence its chemical and biological behavior.
Uniqueness
The presence of the acetyl group in 3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-5-yl)propanamide distinguishes it from other similar compounds. This functional group can significantly impact its reactivity, solubility, and interaction with biological targets, making it a unique compound for various applications.
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(1H-indol-5-yl)propanamide |
InChI |
InChI=1S/C21H19N3O2/c1-14(25)18-13-24(20-5-3-2-4-17(18)20)11-9-21(26)23-16-6-7-19-15(12-16)8-10-22-19/h2-8,10,12-13,22H,9,11H2,1H3,(H,23,26) |
InChI Key |
HAEAPJGFDJLHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B12178704.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12178711.png)
![3-ethyl-N-(2-methoxybenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12178716.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178718.png)



![N-[(4-bromophenyl)propyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide](/img/structure/B12178731.png)

![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B12178745.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12178748.png)
acetyl}amino)ethyl]-1H-indole-2-carboxamide](/img/structure/B12178759.png)
![[4-(4-fluorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12178765.png)
![N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12178787.png)
